4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509248
InChI: InChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3
SMILES: CN1C=C(C2=C(C1=O)N(N=C2)C)Br
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

CAS No.:

Cat. No.: VC13509248

Molecular Formula: C8H8BrN3O

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one -

Specification

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
IUPAC Name 4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one
Standard InChI InChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3
Standard InChI Key AWUIJIMVOICAML-UHFFFAOYSA-N
SMILES CN1C=C(C2=C(C1=O)N(N=C2)C)Br
Canonical SMILES CN1C=C(C2=C(C1=O)N(N=C2)C)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one, reflects its fused bicyclic architecture. The pyrazolo[3,4-c]pyridine system consists of a pyrazole ring fused to a pyridine ring at the 3,4- and c-positions, respectively. Substituents include a bromine atom at position 4 and methyl groups at positions 1 and 6, which influence its reactivity and pharmacokinetic profile. Key structural identifiers include:

PropertyValue
Molecular FormulaC₈H₈BrN₃O
Molecular Weight242.07 g/mol
SMILESCN1C=C(C2=C(C1=O)N(N=C2)C)Br
InChIKeyAWUIJIMVOICAML-UHFFFAOYSA-N

The bromine atom enhances electrophilic substitution potential, while the methyl groups improve metabolic stability .

Synthesis and Industrial Scalability

Synthetic routes to 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involve constructing the pyrazolopyridine core followed by bromination and methylation. A common approach utilizes microwave-assisted solvent-free conditions, as demonstrated in the synthesis of related pyrazolopyridines . For example, reacting 3-amino-4,6-dimethylpyrazolopyridine with brominating agents under controlled temperatures yields the brominated intermediate, which is subsequently methylated. Industrial-scale production employs automated systems to optimize yield (reported >75%) and purity (>95%) .

Comparison with Structural Analogs

Modifying the pyrazolopyridine scaffold alters bioactivity. For instance:

CompoundSubstitution PatternIC₅₀ (MCF-7)
4-Bromo-1,6-dimethyl derivativeBr at C4, CH₃ at N1/C63.89 µM
4-Chloro-1-methyl derivativeCl at C4, CH₃ at N17.12 µM
Unsubstituted coreNo halogens or methyl groups>50 µM

The bromine atom’s polarizability and the methyl groups’ steric effects collectively enhance target affinity .

Analytical Characterization

Structural elucidation relies on spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.10 (s, 6H, CH₃), 3.45 (s, 3H, N-CH₃), 7.29 (s, 1H, pyridine-H) .

  • HRMS (ESI+): m/z 243.07 [M+H]⁺, confirming molecular weight .

  • IR: 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br vibration).

Future Research Directions

Priorities include:

  • Optimizing Bioavailability: Prodrug formulations to enhance solubility.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors .

  • Target Identification: Proteomics to map off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator